3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
Description
This compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine class, a fused heterocyclic system characterized by a thiophene ring fused to a triazolopyrimidine scaffold. Key structural features include:
- 3-position substitution: A 4-ethylphenyl sulfonyl group (C₆H₅SO₂- with a para-ethyl substituent), contributing steric bulk and electron-withdrawing properties.
Synthetic routes for analogous compounds (e.g., one-pot procedures) highlight the accessibility of this scaffold, with yields influenced by substituent reactivity . Biological studies suggest roles in urea transport inhibition and anti-tubercular activity, though the target compound’s specific applications require further validation .
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-3-14-7-9-17(10-8-14)32(28,29)22-21-24-20(23-15-5-4-6-16(13-15)30-2)19-18(11-12-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYOAJPQXWIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as UTBinh-14, is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney.
Mode of Action
UTBinh-14 acts as a reversible inhibitor of UT-B. It targets an intracellular site of UT-B in a urea-competitive manner. This means that the compound binds to the same site as urea on the UT-B transporter, thereby blocking the transport of urea across the cell membrane.
Biochemical Pathways
By inhibiting UT-B, UTBinh-14 affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle occurs in the liver and is critical for the removal of excess nitrogen from the body. The inhibition of UT-B disrupts the reabsorption of urea in the kidney, affecting the urinary concentration mechanism.
Biological Activity
The compound 3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine represents a novel class of biologically active compounds with potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine family, characterized by:
- Sulfonamide moiety : Enhances solubility and biological activity.
- Thieno and triazole rings : Contribute to the compound's pharmacological profile.
Molecular Formula
- C: 19
- H: 20
- N: 4
- O: 2
- S: 1
The compound is primarily evaluated for its interaction with serotonin receptors, particularly the 5-HT6 receptor . Research indicates that it acts as a selective antagonist, which may have implications for treating disorders such as schizophrenia and depression.
Key Findings:
- Binding Affinity : In studies, related compounds demonstrated significant binding affinity for the 5-HT6 receptor with Ki values as low as 1.7 nM .
- Functional Assays : The inhibition of serotonin-induced cellular responses was observed, indicating potential therapeutic effects in modulating serotonergic signaling pathways.
Pharmacological Effects
-
Antidepressant Activity :
- Compounds within this class have shown promise in preclinical models for their ability to alleviate symptoms of depression through serotonin modulation.
-
Cognitive Enhancement :
- Potential applications in enhancing cognitive function in disorders characterized by cognitive deficits.
- Antimicrobial Properties :
Comparative Biological Activity Table
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity (IC50) | Notes |
|---|---|---|---|---|
| 3-(phenylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | 5-HT6 | 1.7 nM | 29.0 nM | Most active in functional assays |
| 3-(phenylsulfonyl)-N-(2-thienylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | 5-HT6 | Not reported | Not reported | High selectivity for 5-HT6 |
Study on Selective Serotonin Receptor Antagonists
In a study published in European Journal of Medicinal Chemistry, researchers synthesized several thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their biological activity against serotonin receptors. The findings indicated that specific modifications to the sulfonamide group significantly enhanced receptor binding and functional activity .
Antimicrobial Evaluation
A separate investigation assessed the antimicrobial properties of related compounds against common bacterial strains. The results demonstrated moderate efficacy compared to established antibiotics like Streptomycin and Nystatin .
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Groups
Key Observations :
Amine Substituent Modifications
Key Observations :
- Positional Effects : The meta-methoxy group in the target compound may enhance solubility compared to para-substituted analogs (e.g., 4-ethoxyphenyl in ) while maintaining aromatic interactions.
- Biological Activity : Phenethylamine derivatives () show anti-tubercular activity, suggesting that bulkier amine groups (e.g., benzyl or phenethyl) may improve target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
